4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride
Description
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is an imidazole derivative characterized by a bromophenyl substituent at the 4-position of the imidazole ring and an amine group at the 2-position. The bromine atom introduces steric bulk and electronic effects, influencing the compound’s reactivity, solubility, and intermolecular interactions. Single-crystal X-ray diffraction (XRD) analysis of related bromophenyl-substituted imidazole derivatives reveals monoclinic crystal systems stabilized by intermolecular hydrogen bonding (N–H···O), with lattice parameters such as a = 10.2314 Å and β = 97.921° (). Density functional theory (DFT) calculations indicate a HOMO-LUMO energy gap of 4.33 eV, suggesting high chemical reactivity and low kinetic stability ().
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAXFNEZSXPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Imidazole Ring Formation with Bromophenyl Substitution
The most widely reported method involves constructing the imidazole core followed by introducing the 4-bromophenyl group. Key steps include:
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Condensation of 4-bromobenzaldehyde with an α-amino ketone :
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4-Bromobenzaldehyde reacts with glyoxal and ammonium acetate in acetic acid under microwave irradiation to form the imidazole ring .
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Substitution at the C4 position is achieved using bromine sources like N-bromosuccinimide (NBS) in dichloromethane .
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Typical yields: 60–75%, with purity >95% after recrystallization .
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Post-synthetic hydrochlorination :
Solvent-Free Alkylation for Improved Sustainability
A solvent-free approach reduces environmental impact and simplifies purification:
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Step 1 : N-alkylation of imidazole with tert-butyl chloroacetate under mechanical grinding.
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Step 2 : Hydrolysis with aqueous HCl (6M) at 80°C for 2 hours.
Key advantages :
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No column chromatography required; product isolated via filtration .
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Scalable to multi-kilogram batches with consistent purity (98–99%) .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation accelerates reaction kinetics:
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Procedure :
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Outcomes :
Catalytic Methods for High Regioselectivity
Palladium-catalyzed cross-coupling ensures precise bromophenyl positioning:
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Buchwald-Hartwig Amination :
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Challenges :
Purification and Characterization Protocols
Final product quality depends on rigorous purification:
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Recrystallization : Ethanol/water (4:1) at −20°C achieves >99% purity .
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Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale batches .
Analytical Data :
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¹H NMR (DMSO-d₆): δ 7.53 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, imidazole-H) .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional | 60–75 | 95–97 | 24–48 h | Moderate |
| Solvent-Free | 82–89 | 98–99 | 6–8 h | High |
| Microwave-Assisted | 70–77 | 99 | <1 h | Lab-scale |
| Catalytic Cross-Coupling | 65–68 | 97–98 | 12–18 h | Low |
Industrial-Scale Considerations
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Cost Drivers : Palladium catalysts (∼$1,500/mol) limit catalytic methods’ feasibility .
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Green Chemistry Metrics :
Degradation Pathways and Stability
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted phenylhydrazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride involves the generation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then participates in nucleophilic substitution reactions, leading to the formation of novel organic compounds .
Comparison with Similar Compounds
Table 1: Comparison of Key Imidazole Derivatives
Electronic and Steric Effects
- Bromine vs. Fluorine: The bromophenyl group in the target compound confers greater polarizability and van der Waals interactions compared to the fluorophenyl analog ().
- Biphenyl vs. Bromophenyl : The biphenyl substituent () increases molecular weight and steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the bromophenyl derivative.
Crystallographic and Computational Insights
- Crystal Packing: The bromophenyl derivative forms a monoclinic lattice with N–H···O hydrogen bonding (), whereas dihydroimidazole analogs () may exhibit distinct packing due to ring saturation.
- DFT Calculations : The HOMO-LUMO gap (4.33 eV) of the bromophenyl compound () suggests higher reactivity than unsubstituted imidazoles. Substituents like fluorine or methyl groups () would modulate this gap by altering electron density.
Biological Activity
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride features a brominated phenyl group attached to an imidazole ring. The presence of the bromine atom enhances its reactivity, making it a valuable scaffold for various biological applications.
The biological activity of imidazole derivatives, including 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride, often involves interactions with specific biological targets such as enzymes and receptors.
Target Interactions:
- Enzyme Inhibition: Imidazole compounds can inhibit various enzymes, influencing metabolic pathways.
- Receptor Agonism/Antagonism: These compounds may act as agonists or antagonists at different receptors, modulating signaling pathways.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine | Staphylococcus aureus | 50 µg/mL |
| 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine | Escherichia coli | 62.5 µg/mL |
| 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine | Candida albicans | 100 µg/mL |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential utility in treating infections.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
- Ehrlich’s Ascites Carcinoma (EAC) Cells: The compound displayed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
- Dalton’s Lymphoma Ascites (DLA) Cells: Similar cytotoxic effects were observed, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride:
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TLR8 Agonistic Activity:
A study identified that certain imidazole derivatives selectively activate Toll-Like Receptor 8 (TLR8), which plays a crucial role in immune responses. This suggests potential applications in immunotherapy . -
Antifungal Activity:
Research has indicated that imidazole compounds can exhibit antifungal properties, with some derivatives showing significant activity against Candida species . -
Anticancer Properties:
Investigations into the anticancer potential of imidazole derivatives have shown promising results against various cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving palladium-catalyzed hydrogenation or cyclization reactions. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide with Raney nickel (instead of Pd/C) avoids dehalogenation byproducts, achieving a 92% yield of intermediates. Subsequent cyclization under alkaline conditions (NaOH in ethanol at 45°C) optimizes imidazole ring formation (88% yield). Key parameters include solvent choice (ethanol > water), catalyst selection, and temperature control during cyclization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride?
- Methodological Answer : Structural validation requires a combination of:
- Spectral Analysis : UV-Vis (λex 335 nm, λem 420 nm for fluorescence), FTIR, and NMR to confirm functional groups and substitution patterns .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated for analogous bromophenyl-imidazoles, revealing bond angles and packing interactions .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts vibrational modes and electronic properties, cross-validated with experimental data .
Q. How is this compound utilized in analytical chemistry for detecting enantiomers or bioactive molecules via derivatization?
- Methodological Answer : The bromophenyl-imidazole scaffold acts as a fluorescent derivatization agent. For example, similar compounds form stable adducts with hydroxyl-containing analytes (e.g., endocrine disruptors or methamphetamine enantiomers) in acetonitrile. Post-derivatization, fluorescence detection (λex/λem ~335/420 nm) enables quantification at trace levels. Optimization involves solvent polarity adjustments and amine coupling protocols .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be applied to design efficient synthesis protocols for bromophenyl-substituted imidazoles?
- Methodological Answer : Integrating computational workflows (e.g., ICReDD’s reaction path search algorithms) with DFT-based transition-state analysis identifies energetically favorable pathways. For example:
- Catalyst Screening : Predicting Pd vs. Ni catalyst efficacy to suppress dehalogenation.
- Solvent Effects : Simulating solvent polarity impacts on cyclization kinetics.
Experimental validation then narrows optimal conditions (e.g., ethanol, 45°C), reducing trial-and-error efforts .
Q. What strategies are effective in resolving contradictions between theoretical predictions (e.g., DFT calculations) and experimental data (e.g., spectral anomalies or unexpected byproducts) during synthesis?
- Methodological Answer :
- Byproduct Analysis : LC-MS and GC-MS identify side products (e.g., dehalogenated species), prompting mechanistic re-evaluation.
- Computational Refinement : Adjusting DFT parameters (e.g., solvent dielectric constants) aligns predicted intermediates with observed spectral data.
- Multi-technique Cross-validation : Combining Hirshfeld surface analysis (for crystallography) and NMR coupling constants resolves structural ambiguities .
Q. What mechanistic insights explain the formation of dehalogenation byproducts during catalytic hydrogenation steps, and how can alternative catalysts mitigate this issue?
- Methodological Answer : Dehalogenation arises from Pd/C’s high activity in cleaving C-Br bonds under H₂. Switching to Raney nickel reduces this side reaction due to its lower oxidative activity. Mechanistic studies (kinetic isotope effects, Hammett plots) confirm that electron-withdrawing groups (e.g., bromophenyl) stabilize intermediates, minimizing undesired bond cleavage .
Q. How do solvent polarity and base strength influence the cyclization efficiency during imidazole ring formation, based on kinetic and thermodynamic studies?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack but may hinder dehydration. Ethanol balances polarity and proton availability, optimizing ring closure.
- Base Strength : Strong bases (NaOH) deprotonate intermediates, driving Schiff base formation, whereas weaker bases (Na₂CO₃) slow cyclization. Kinetic studies (variable-temperature NMR) reveal activation barriers, guiding condition selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
